L-Leucinol
Overview
Description
L-Leucinol is a chemical compound from the group of chiral 1,2-amino alcohols . It can be obtained from the amino acid Leucin . It is often found in the (S)-configuration and is used as a starting material for the synthesis of aminopeptidase N and phospholipase A2 inhibitors .
Synthesis Analysis
L-Leucinol can be synthesized from the amino acid Leucin . It has been used as a starting material for the synthesis of aminopeptidase N and phospholipase A2 inhibitors . The linear formula for L-Leucinol is (CH3)2CHCH2CH(NH2)CH2OH .Molecular Structure Analysis
The molecular structure of L-Leucinol is represented by the linear formula (CH3)2CHCH2CH(NH2)CH2OH . The molecular weight of L-Leucinol is 117.19 .Chemical Reactions Analysis
L-Leucinol has been used in the enantioselective aldol reaction between isatin and acetone . In this reaction, isatin, apart from being a substrate, also plays an active catalytic role .Physical And Chemical Properties Analysis
L-Leucinol has a molecular weight of 117.19 . It has a refractive index of n20/D 1.4511 (lit.) and a density of 0.917 g/mL at 25 °C (lit.) . The boiling point is 198-200 °C/768 mmHg (lit.) .Scientific Research Applications
Leucine Supplementation and Metabolic Regulation
L-Leucinol, through its derivative leucine, has been studied for its role in improving adiponectin and total cholesterol concentrations. A study by Torres–Leal et al. (2011) on rats previously exposed to a high-fat diet found that leucine supplementation increased serum adiponectin levels and reduced serum total cholesterol concentration, despite no significant changes in adiposity or glucose homeostasis.
Muscle Recovery Enhancement
Research has also explored L-Leucinol's application in enhancing muscle recovery post-exercise. A study by Anthony et al. (1999) demonstrated that leucine supplementation stimulates muscle protein synthesis following exercise, suggesting its potential benefit for muscle recovery in athletic and clinical settings.
Role in Bioactive Compound Synthesis
L-Leucinol serves as a precursor in the synthesis of bioactive compounds. For instance, Malkov et al. (2007) identified L-Leucinol as an efficient organocatalyst in the aldol reaction of ketones, highlighting its application in organic synthesis and the development of pharmaceuticals.
Implications for Drug Delivery and Stability
The anti-hygroscopic effects of leucine on spray-dried herbal extract powders have been investigated, indicating its potential to improve the stability and delivery of pharmaceutical products. Chang et al. (2014) found that the presence of leucine conferred anti-hygroscopic effects on spray-dried powders of Chinese herbal extracts, enhancing their flowability and maintaining their shape and integrity against moisture stress.
Safety And Hazards
Future Directions
Future work on L-Leucinol could focus on the metabolic engineering of strains with acetyl-CoA- and glucose-uptake systems, which have been successfully constructed for L-lysine production . Another promising direction is the application of directed evolution strategies to engineer Leucine dehydrogenase for improved efficiency of L-tert-Leucinol synthesis .
properties
IUPAC Name |
(2S)-2-amino-4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032725 | |
Record name | (S)-2-Amino-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucinol | |
CAS RN |
7533-40-6 | |
Record name | L-Leucinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7533-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Amino-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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